molecular formula C₁₈H₁₀D₄F₄N₂O₄S B1140949 (S)-Bicalutamide-d4 CAS No. 1217769-79-3

(S)-Bicalutamide-d4

Cat. No. B1140949
M. Wt: 434.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of Bicalutamide involves a series of chemical reactions starting from specific precursor compounds. For Bicalutamide, the synthesis has been reported to start from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide, undergoing condensation and oxidation steps (Li Yan, 2013). Another method involves starting from methyl methacrylate, proceeding through oxidation, condensation with 4-fluorothiophenol, and hydrolysis to yield α-hydroxy acid, which is further reacted and oxidized to obtain Bicalutamide (Xiao-Le Tao, 2003).

Molecular Structure Analysis

The molecular structure of Bicalutamide has been extensively studied, including its nanosized particles and their behavior in solvents. Studies have shown that Bicalutamide's molecular geometry can significantly influence its dissolution rate and bioavailability. For instance, DFT calculations and solvent effects on Bicalutamide's molecular geometry indicate the importance of the dielectric medium on its structure (Yuan Le et al., 2009).

Chemical Reactions and Properties

Bicalutamide's reactivity, particularly in the context of its synthesis and potential impurities, has been a subject of detailed mechanistic studies. These studies have explored the pathways involved in its synthesis, shedding light on the intermediate steps and the conditions favoring the formation of the desired product over potential impurities (Nabil Asaad & Shaun M. Fillery, 2009).

Physical Properties Analysis

The physical properties of Bicalutamide, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. The crystalline forms of Bicalutamide differ in their molecular conformations, which affects their stability and dissolution properties. Detailed characterization of these polymorphs has been conducted through various analytical techniques (D. Vega et al., 2007).

Chemical Properties Analysis

The chemical properties of Bicalutamide, including its interaction with polymers and its behavior in different solvent systems, are crucial for understanding its formulation and delivery mechanisms. Studies have shown that mixing Bicalutamide with polymers like polyvinylpyrrolidone can significantly enhance its physical stability and solubility, highlighting the importance of chemical interactions in drug formulation (Justyna Szczurek et al., 2017).

Scientific Research Applications

Pharmacokinetic and Bioequivalence Studies

(S)-Bicalutamide-d4 serves as an internal standard in the validation of analytical methods for estimating bicalutamide enantiomers in human plasma. For example, Pradhan et al. (2013) developed a chiral liquid chromatography-tandem mass spectrometric method using (-)-d4-BCT and (+)-d4-BCT as internal standards for the estimation of bicalutamide enantiomers in human plasma. This method was applied to a bioequivalence study of a 150mg fixed-dose formulation in healthy subjects, demonstrating its utility in pharmacokinetic studies and the development of bioequivalent formulations Pradhan et al., 2013.

properties

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-YNWMVSOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Bicalutamide-d4

Synthesis routes and methods I

Procedure details

180 mg of the chiral epoxide of example 17 was dissolved in a mixture of 12 ml chloroform and 12 ml of water. 133 mg of sodium-p-fluorobenzenesulfinate and 107 mg of tetrabutylammonium bromide were added. The reaction mixture was heated till reflux and kept at reflux, while stirring vigorously. The reaction was monitored with HPLC. After 4 days at reflux, the starting epoxide was completely converted. The mixture was cooled to room temperature. 10 ml of chloroform was added. The organic layer was washed with 3×20 ml of water, dried (Na2SO4), filtrated and evaporated to dryness. Residue: 226 mg (brown oil). Purification of the residue by column chromatography (Merck silica gel 60; eluens: heptane/ethyl acetate=1/1) afforded R-enantiomer of bicalutamide as a white/yellow solid material. Purified yield: 122 mg (43%). HPLC: 96.3% purity. HPLC (chiral column): 94.7% e.e. 1H and 13C NMR in agreement with R-bicalutamide
Quantity
180 mg
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reactant
Reaction Step One
Quantity
12 mL
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solvent
Reaction Step One
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12 mL
Type
solvent
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Name
sodium p-fluorobenzenesulfinate
Quantity
133 mg
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reactant
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107 mg
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catalyst
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[Compound]
Name
epoxide
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0 (± 1) mol
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reactant
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

0.500 g of the epoxyamide (5A) was dissolved in a mixture of 40 ml of chloroform and 40 ml of water and 371 mg of sodium p-fluorobenzenesulfinate was added. Subsequently, 298 mg of tetrabutylammonium bromide was added. The reaction mixture was heated till reflux, while stirring vigorously. The reaction was monitored with HPLC. After 96 hours of reflux, the reaction mixture was cooled to room temperature. 20 ml of chloroform was added and the organic layer was washed with 3×50 ml of water, dried (Na2SO4) and evaporated to dryness. Yield: 860 mg. Purification of the crude product by column chromatography (Merck silica gel 60; eluent: heptane/ethyl acetate=1/1) afforded bicalutamide as white solid. Isolated yield: 380 mg (48%). 1H-NMR: confirmed the structure.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
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298 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

4′-Cyano-3-(4-fluorophenylthio)-2-hydroxy-2-methyl-3′-trifluoromethylpropionanilide (12.20 g, 30.6 mmol) and ethyl acetate (20 ml) were successively charged in a 200 ml four-neck flask, and the mixture was stirred under ice-cooling (2° C.–7° C.). A solution of mono-perphthalic acid in ethyl acetate (166.58 g, net 22.31 g, 122.5 mmol) was dropwise added at not higher than 10° C., and the mixture was stirred for 1 hr. A 20% KOH solution (117.5 g) was dropwise added thereto and the mixture was partitioned. The aqueous layer was extracted with ethyl acetate (30 ml). The combined organic layer was washed with a solution of sodium pyrosulfite (3.0 g) dissolved in deionized water (30 ml), dried over magnesium sulfate and concentrated under reduced pressure. Ethyl acetate (66 ml) was added to the residue and the mixture was heated to 60° C. n-Heptane (40 ml) was added dropwise at a temperature of 60° C.–65° C. over 40 min. After the completion of the dropwise addition, the mixture was allowed to cool to room temperature (about 20° C.–25° C.) and filtrated to give 4′-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3′-trifluoromethylpropionanilide (12.24 g, yield 91.2%). Purity 99.97%.
Quantity
20 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
166.58 g
Type
solvent
Reaction Step Two
Name
Quantity
117.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 2 g (2.51 mmol) of N-[4-cyano-3-trifluoromethyl-phenyl]-3-[4-fluorophenyl-thio]-2-hydroxy-2-methyl-propionamide in 10 ml of acetonitrile, 20 ml of methanol and 0.6 ml of water 0.38 g (2.75 mmol) of potassium carbonate was added. The mixture was cooled to 5° C. and 10 ml of 30% aqueous hydrogen peroxide solution was added dropwise. The mixture was stirred at 25° C. overnight, then diluted with 100 ml of water and extracted twice with 100 ml of dichloromethane. The organic layer was washed with 50 ml of brine, dried over sodium sulfate and concentrated under diminished pressure. The residue was recrystallized from a 1:4 mixture of ethyl acetate/petroleum ether, which has a boiling range of 40–70° C. The yield was 1.53 g (70.83%).
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0 (± 1) mol
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reactant
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0.6 mL
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reactant
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10 mL
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20 mL
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solvent
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10 mL
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